molecular formula C18H17BrClNO2 B13093457 2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B13093457
M. Wt: 394.7 g/mol
InChI Key: PPRSZTOYNJWJLD-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a complex organic compound with a unique structure that combines a bromophenyl group, a chloro group, and a tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Phenyl-substituted tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the bromophenyl and chloro groups can enhance binding affinity to certain biological targets .

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They have shown promise in the development of new drugs for treating diseases such as cancer and bacterial infections .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl and chloro groups can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The tetrahydroquinoline ring can also interact with various receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group.

    2-(3-Bromophenyl)-6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Lacks the dimethyl groups.

    2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Lacks the chloro group.

Uniqueness

The presence of both the bromophenyl and chloro groups, along with the carboxylic acid and dimethyl groups, makes 2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid unique.

Properties

Molecular Formula

C18H17BrClNO2

Molecular Weight

394.7 g/mol

IUPAC Name

2-(3-bromophenyl)-6-chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C18H17BrClNO2/c1-18(2)9-15(10-4-3-5-11(19)6-10)21-16-13(17(22)23)7-12(20)8-14(16)18/h3-8,15,21H,9H2,1-2H3,(H,22,23)

InChI Key

PPRSZTOYNJWJLD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC2=C(C=C(C=C21)Cl)C(=O)O)C3=CC(=CC=C3)Br)C

Origin of Product

United States

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